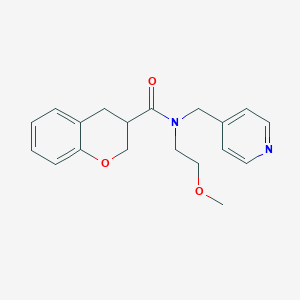

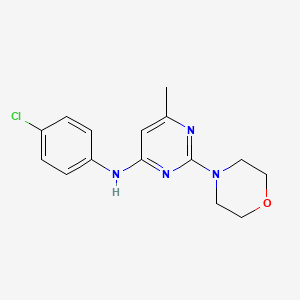

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Although specific synthesis details for N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide were not found, research on similar compounds, such as chromane derivatives, provides insight into possible synthetic routes. For example, N-aryl-5-arylamino-3-oxohex-4-enamides react regioselectively with chromones to form pyridones or chromeno[4,3-b]pyridine-2,5-diones, which are related to the chromane structure (Obydennov et al., 2019). Similar synthetic strategies could be applied to the synthesis of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(pyridin-2-ylmethyl)benzamide derivatives, has been analyzed through crystallography, revealing differences in the orientation of pyridine and benzene rings (Artheswari et al., 2019). Similar analyses could provide insights into the structural aspects of N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide.

科学的研究の応用

Acid-Catalyzed Ring Opening and Formation of Substituted Compounds

Gazizov et al. (2015) studied the acid-catalyzed ring opening in related pyrrolidine-1-carboxamides, leading to the formation of new substituted compounds like dibenzoxanthenes and diarylmethanes (Gazizov et al., 2015).

Catalytic Abilities in Epoxidation

Yang et al. (2007) synthesized Fe(III) and Mn(III) complexes with pyridine-2-carboxamido ligands, examining their catalytic abilities in epoxidation, a reaction relevant to various industrial and pharmaceutical applications (Yang et al., 2007).

Inhibition of Met Kinase Superfamily

Schroeder et al. (2009) discovered that substituted pyridin-4-yloxy phenyl carboxamides are potent and selective inhibitors of the Met kinase family, significant in cancer research (Schroeder et al., 2009).

Supramolecular Packing Motifs

Lightfoot et al. (1999) explored the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, revealing novel organizational motifs in supramolecular chemistry (Lightfoot et al., 1999).

PET Imaging of Serotonin Receptors

Choi et al. (2015) evaluated 18F-Mefway, a compound structurally similar to N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide, for PET imaging of serotonin receptors in human subjects (Choi et al., 2015)

Ring Transformation and Formation of Novel Compounds

Ibrahim (2009) conducted a study on ring transformation in chromone-3-carboxamide, leading to the formation of new chemical structures. This research contributes to the understanding of chemical reactions and synthesis of novel compounds (Ibrahim, 2009).

Catalytic Systems for Synthesis

Huang et al. (2014) developed a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for synthesizing phenothiazines, highlighting the role of such compounds in facilitating complex chemical reactions (Huang et al., 2014).

Participation in Photochemical Reactions

Sugimori and Itoh (1986) investigated the UV-irradiation of 3-pyridinecarboxamide in methanol, demonstrating its role in photochemical methoxylation and methylation reactions (Sugimori & Itoh, 1986).

Synthesis of Thermo- and pH-responsive Materials

Minami et al. (2011) synthesized polysilsesquioxanes with N-(methoxyethyl)methylamide structures, showcasing the application of such compounds in creating materials responsive to temperature and pH changes (Minami et al., 2011).

特性

IUPAC Name |

N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-11-10-21(13-15-6-8-20-9-7-15)19(22)17-12-16-4-2-3-5-18(16)24-14-17/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBHWNYFFLHTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)C2CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

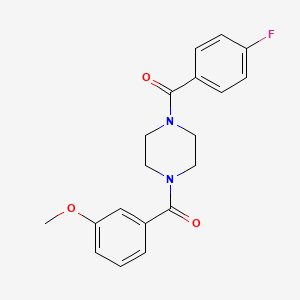

![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)

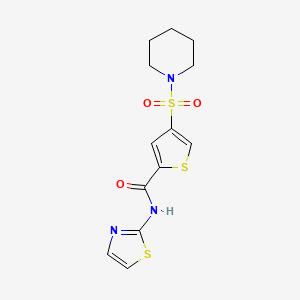

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)

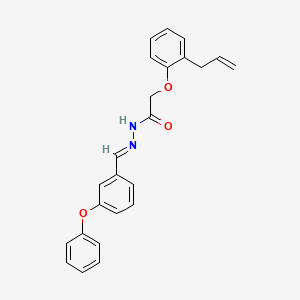

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)